Methyl 3-bromoquinolin-6-ylcarbamate
Description
Historical Context of Quinoline Chemistry
The foundation of quinoline chemistry traces back to 1834 when German chemist Friedlieb Ferdinand Runge first discovered and isolated quinoline from coal tar, initially naming it "leukol" meaning "white oil" in Greek. This pioneering discovery established quinoline as a fundamental heterocyclic aromatic compound belonging to the alkaloid family and classified as a secondary metabolite under nitrogen-containing natural products. The historical significance of Runge's work cannot be overstated, as it provided the chemical foundation for what would become one of the most important classes of pharmaceutical compounds.
The early development of quinoline chemistry gained further momentum in 1842 when French chemist Charles Gerhardt obtained a similar compound through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. Although initial investigations suggested these compounds were distinct isomers due to their different reaction behaviors, German chemist August Hoffmann eventually recognized that the observed differences resulted from the presence of contaminants rather than structural variations, confirming that both Runge's and Gerhardt's compounds were identical.
The practical applications of quinoline derivatives emerged prominently with the synthesis of cinchocaine, which became the first local anesthetic to be synthesized from the quinoline-based group. This achievement demonstrated the pharmaceutical potential of quinoline scaffolds and established a precedent for the systematic exploration of quinoline chemistry in drug development. The historical progression from coal tar extraction to pharmaceutical application illustrates the transformative impact of fundamental chemical research on practical therapeutic solutions.
Significance of Brominated Quinoline Derivatives
Brominated quinoline derivatives have emerged as particularly valuable intermediates in synthetic chemistry due to the unique reactivity profile conferred by halogen substitution. Recent research has extensively demonstrated the utility of bromoquinolines as precursors for preparing multifunctional quinoline compounds, with brominated tetrahydroquinolines and quinolines playing essential roles in synthesizing corresponding derivatives with cyano, methoxy, phenyl, and amino functional groups. The strategic placement of bromine atoms on the quinoline framework enables selective chemical transformations that would be challenging to achieve through alternative synthetic approaches.
The synthesis of highly brominated quinolines has revealed remarkable potential for antiproliferative activity against cancer cell lines. Specifically, compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline have demonstrated significant inhibitory effects with low cytotoxicity, highlighting the therapeutic potential of brominated quinoline architectures. These findings underscore the importance of bromine substitution patterns in modulating biological activity and suggest that carefully designed brominated derivatives can achieve optimal therapeutic efficacy.
The regioselective bromination procedures developed for quinoline systems allow for the straightforward preparation of monobromo, dibromo, and tribromoquinoline derivatives, which can be subsequently transformed into their respective functionalized analogs. This synthetic accessibility, combined with the documented biological activities of brominated quinolines, has established brominated quinoline derivatives as attractive targets for medicinal chemistry applications and materials science research.
Carbamate Functionalization in Heterocyclic Chemistry
The carbamate functional group represents a unique structural motif that combines characteristics of both amides and esters, resulting in compounds with distinctive chemical and biological properties. Carbamates exhibit exceptional chemical and proteolytic stability, making them particularly valuable in pharmaceutical applications where metabolic persistence is desired. The structural relationship between carbamates and amide-ester hybrid features contributes to their widespread utilization in drug design and medicinal chemistry applications.
The conformational behavior of carbamate groups plays a crucial role in determining their biological activity and chemical reactivity. Research has demonstrated that carbamate moieties can exist in different rotameric forms, with the equilibrium between syn and anti conformations being influenced by factors such as hydrogen bonding, steric interactions, and electronic effects. This conformational flexibility allows carbamate-containing compounds to adopt optimal geometries for interaction with biological targets, contributing to their pharmacological efficacy.
In the context of heterocyclic chemistry, carbamate functionalization provides opportunities for fine-tuning molecular properties including solubility, membrane permeability, and metabolic stability. The incorporation of carbamate groups into quinoline frameworks creates hybrid molecules that can potentially combine the inherent biological activities of quinoline scaffolds with the favorable pharmacokinetic properties associated with carbamate moieties. This strategic combination has proven particularly valuable in the development of prodrug systems and compounds requiring controlled metabolic release profiles.
The metabolic fate of carbamate-containing compounds follows predictable patterns based on structural features, with metabolic lability decreasing in a well-established series that prioritizes aryl-carbamates over alkyl-carbamates and recognizes the exceptional stability of cyclic carbamate systems. Understanding these structure-activity relationships enables rational design of carbamate-functionalized heterocycles with predetermined metabolic profiles.
Current Research Trends in Quinoline-Based Compounds
Contemporary research in quinoline chemistry has experienced remarkable growth, driven by the recognition of quinoline derivatives as privileged scaffolds in drug discovery. The period from 2020 to 2024 has witnessed significant advances in the design, synthesis, and optimization of quinoline-based compounds, particularly in the development of kinase inhibitors for cancer treatment. These compounds have shown promise across a broad spectrum of kinases, highlighting their potential to disrupt aberrant signaling pathways that drive tumor growth and progression.
Multicomponent reactions have emerged as a particularly efficient strategy for quinoline synthesis, offering advantages in constructing complex molecular architectures in single-step processes. Various multicomponent reactions, including the Povarov reaction, Gewald reaction, and Ugi reaction, have been successfully employed for synthesizing diverse quinoline scaffolds with high atom economy. These methodologies enable the incorporation of structural diversity into final products while maintaining synthetic efficiency and environmental compatibility.
Structure
2D Structure
Properties
IUPAC Name |
methyl N-(3-bromoquinolin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)14-9-2-3-10-7(5-9)4-8(12)6-13-10/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWJTARMAIMZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromoquinoline Derivatives
A key precursor is 5-bromo-3-iodoquinoline, which can be synthesized by halogenation of 5-bromoquinoline using iodine and tert-butyl hydroperoxide (TBHP) in acetonitrile under reflux for 24–36 hours. The reaction mixture is then basified with sodium carbonate, extracted, washed with sodium sulfite solution, and purified by column chromatography using a petroleum ether and ethyl acetate mixture (3:1) as eluent.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Halogenation | 5-bromoquinoline, iodine, TBHP, acetonitrile, reflux 24–36 h | 5-bromo-3-iodoquinoline, purified by chromatography |
| Purification | Petroleum ether:ethyl acetate (3:1) | Isolated pure halogenated quinoline |
Formation of tert-Butyl (5-bromoquinolin-3-yl)carbamate
The 5-bromo-3-iodoquinoline undergoes palladium-catalyzed carbamoylation using palladium acetate and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene as the ligand in 1,4-dioxane at 80 °C. A solution of tert-butyl carbamate is added dropwise, and the reaction is stirred for 2–4 hours until complete conversion is confirmed by thin-layer chromatography (TLC).
After reaction completion, the mixture is filtered, washed with ethyl acetate, and the filtrates combined and concentrated. The product is purified by column chromatography and recrystallization to yield tert-butyl (5-bromoquinolin-3-yl)carbamate with an 83% yield.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Carbamoylation | 5-bromo-3-iodoquinoline, Pd(OAc)2, Xantphos ligand, tert-butyl carbamate, 1,4-dioxane, 80 °C, 2–4 h | tert-butyl (5-bromoquinolin-3-yl)carbamate, 83% yield |
| Purification | Filtration, ethyl acetate wash, column chromatography, recrystallization | Pure carbamate intermediate |
Conversion to Methyl 3-bromoquinolin-6-ylcarbamate
The tert-butyl carbamate intermediate is subjected to acid-catalyzed deprotection and methylation. Specifically, treatment with methanol and hydrochloric acid at 40 °C facilitates cleavage of the tert-butyl group and formation of the methyl carbamate. The reaction progress is monitored by TLC. After completion, methanol is removed, and the pH is adjusted to alkaline with ammonia solution. The product is then filtered, washed, dried, and purified by recrystallization to afford this compound.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Deprotection & Methylation | tert-butyl carbamate intermediate, methanol, HCl, 40 °C | This compound, purified by recrystallization |
Alternative Synthetic Approaches and Catalytic Methods
Though the above method is the most documented, palladium-catalyzed cross-coupling reactions such as Suzuki coupling are frequently employed in related quinoline carbamate syntheses. For example, palladium-catalyzed coupling of bromoquinoline derivatives with boronic acid esters under mild conditions can introduce carbamate or other functional groups selectively. However, such methods require careful selection of ligands and reaction conditions to ensure high yield and purity.
Summary Table of Preparation Process
| Step No. | Reaction Stage | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenation of 5-bromoquinoline | Iodine, TBHP, acetonitrile, reflux 24–36 h | - | Produces 5-bromo-3-iodoquinoline |
| 2 | Carbamoylation | Pd(OAc)2, Xantphos ligand, tert-butyl carbamate, 1,4-dioxane, 80 °C, 2–4 h | 83 | tert-butyl (5-bromoquinolin-3-yl)carbamate |
| 3 | Deprotection and methylation | Methanol, HCl, 40 °C | - | This compound formed |
Research Findings and Notes
- The palladium-catalyzed carbamoylation step is critical for high yield and purity, with the use of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) ligand enhancing catalytic efficiency.
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
- Acid-catalyzed deprotection in methanol is a mild method to convert tert-butyl carbamates to methyl carbamates without harsh conditions.
- The synthesis route avoids isolation of unstable intermediates by telescoping steps where possible, improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromoquinolin-6-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with altered oxidation states .
Scientific Research Applications
Methyl 3-bromoquinolin-6-ylcarbamate is widely used in scientific research due to its unique properties and versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl 3-bromoquinolin-6-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 3-bromoquinolin-6-ylcarbamate can be compared with other similar compounds, such as:
- Methyl 3-chloroquinolin-6-ylcarbamate
- Methyl 3-fluoroquinolin-6-ylcarbamate
- Methyl 3-iodoquinolin-6-ylcarbamate
These compounds share a similar quinoline core structure but differ in the halogen substituent at the 3-position. The differences in the halogen atoms can lead to variations in their chemical reactivity, physical properties, and biological activities. This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are distinct from its chloro, fluoro, and iodo counterparts .
Biological Activity
Methyl 3-bromoquinolin-6-ylcarbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₈BrN₃O₂ and a molecular weight of approximately 281.11 g/mol. The structure features a quinoline core, which is known for its diverse biological activities. The presence of a bromine atom at the 3-position and a carbamate group at the 6-position enhances its reactivity and interaction with biological targets.
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism in humans, suggesting that this compound could play a significant role in drug interaction studies and therapeutic applications aimed at optimizing drug regimens.
Table 1: Inhibition Potency of this compound on Cytochrome P450 Enzymes
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CYP1A2 | Competitive | TBD |
| CYP2C19 | Non-competitive | TBD |
Applications in Medicinal Chemistry
Given its ability to modulate enzyme activity, this compound is valuable in pharmacokinetic research. It can help elucidate mechanisms of drug-drug interactions, potentially leading to safer therapeutic strategies by minimizing adverse effects associated with altered drug metabolism.
Case Studies
Several studies have explored the biological effects of compounds related to this compound. For instance, compounds with similar quinoline structures have demonstrated significant antiproliferative activities against various cancer cell lines, including MCF-7 (breast cancer) and SKBR3 .
Case Study Example: Antiproliferative Activity
In a study evaluating the antiproliferative effects of quinoline derivatives, compounds structurally related to this compound were tested against MCF-7 cells. The results indicated that these compounds induced cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.
The mechanism by which this compound exerts its biological effects may involve:
Q & A
Q. What are the recommended synthetic routes for Methyl 3-bromoquinolin-6-ylcarbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) bromination of the quinoline core and (2) carbamate formation. For bromination, direct electrophilic substitution at the 3-position of quinoline can be achieved using reagents like or in anhydrous dichloromethane under inert atmosphere . For carbamate formation, coupling 6-amine-substituted quinoline with methyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C minimizes side reactions . Optimization should include monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometry (1.2–1.5 equivalents of brominating agent).
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of -NMR, -NMR, and LC-MS for structural confirmation. Key NMR signals include:
- Quinoline protons : Aromatic signals between δ 7.5–9.0 ppm (multiplicity depends on substitution).
- Carbamate group : A singlet for the methyl group (δ ~3.8 ppm) and a carbonyl signal at δ ~155 ppm in -NMR .
LC-MS (ESI+) should show a molecular ion peak at 295 (for ) with isotopic splitting indicative of bromine.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., brominating agents) .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as halogenated waste .
- Storage : Store in airtight containers at –20°C under anhydrous conditions to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can researchers address low yields in the bromination step of quinoline derivatives?
- Methodological Answer : Low yields often stem from incomplete regioselectivity or side reactions. Strategies include:
- Catalytic Systems : Use (5 mol%) to enhance electrophilic substitution at the 3-position .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures (–10°C) to suppress over-bromination .
- Post-Reaction Analysis : Employ GC-MS to identify byproducts (e.g., di-brominated species) and adjust reaction time (<4 hours) .
Q. What strategies are effective for evaluating the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- In Vitro Testing : Screen against Gram-positive bacteria (e.g., Mycobacterium tuberculosis) using microbroth dilution (MIC determination). Prepare stock solutions in DMSO (<1% v/v final concentration) to avoid solvent toxicity .
- Mechanistic Studies : Perform time-kill assays and synergy testing with standard antibiotics (e.g., rifampicin). LC-MS can track intracellular accumulation of the compound .
- Resistance Profiling : Serial passage assays over 20 generations to monitor resistance development .
Q. How does the stability of this compound vary under different pH conditions, and what degradation products form?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze via HPLC (C18 column, acetonitrile/water gradient) .
- Degradation Pathways :
- Acidic Conditions (pH <4) : Hydrolysis of the carbamate group to yield 3-bromo-6-aminoquinoline.
- Alkaline Conditions (pH >8) : Quinoline ring oxidation and debromination .
- Mitigation : Use lyophilization for long-term storage and avoid aqueous buffers above pH 6.
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model the bromine leaving group’s activation energy.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction trajectories .
- Docking Studies : Predict binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
